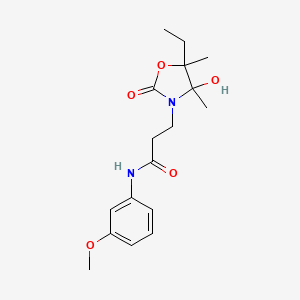![molecular formula C15H17N5O B4328465 5-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-amine](/img/structure/B4328465.png)
5-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-amine
概要
説明
5-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, an oxadiazole ring, and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of hydrazine with an appropriate β-diketone to form the pyrazole ring.
Formation of the Oxadiazole Ring: The pyrazole derivative is then reacted with a carboxylic acid derivative in the presence of a dehydrating agent to form the oxadiazole ring.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.
化学反応の分析
Types of Reactions
5-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles (e.g., halogens, alkyl halides). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with varying functional groups.
科学的研究の応用
5-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors, leading to changes in cellular signaling and function.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
Similar compounds to 5-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-amine include:
5-(3-isobutyl-1-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-2-amine: Differing in the position of the nitrogen atoms in the oxadiazole ring.
5-(3-isobutyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine: Containing a sulfur atom in place of one of the nitrogen atoms in the oxadiazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for scientific research and industrial applications.
特性
IUPAC Name |
5-[3-(2-methylpropyl)-1-phenylpyrazol-4-yl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-10(2)8-13-12(14-17-18-15(16)21-14)9-20(19-13)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZYINLZYKGFRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C=C1C2=NN=C(O2)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,10B-DIMETHYL-1-(3-PYRIDYL)-1,5,6,10B-TETRAHYDRO[1,3]OXAZOLO[4,3-A]ISOQUINOLIN-3-ONE](/img/structure/B4328384.png)
![ETHYL 6-({N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(PYRAZIN-2-YL)FORMAMIDO}METHYL)-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4328391.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-4-(1,3-dioxodihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-2(3H)-yl)benzenesulfonamide](/img/structure/B4328406.png)
![2-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}dihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B4328413.png)
![N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide](/img/structure/B4328417.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B4328420.png)
![2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-oxoacetamide](/img/structure/B4328426.png)
acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4328433.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4328435.png)
![ETHYL 4-[2-CHLORO-6-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]PIPERAZINE-1-CARBOXYLATE](/img/structure/B4328446.png)
![methyl 4-(4-methylpiperidin-1-yl)-3-[(quinoxalin-2-ylcarbonyl)amino]benzoate](/img/structure/B4328453.png)
![N-(4-CHLOROPHENYL)-3-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}PROPANAMIDE](/img/structure/B4328476.png)

![3-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}-N-(3-METHOXYPHENYL)PROPANAMIDE](/img/structure/B4328491.png)
